molecular formula C51H69N11O11S2 B10848387 D-Phe-Cys-Tyr--Trp-Lys-Thr-Pen-Thr-NH2

D-Phe-Cys-Tyr--Trp-Lys-Thr-Pen-Thr-NH2

Cat. No.: B10848387
M. Wt: 1076.3 g/mol
InChI Key: VSEYLDNPHYTJMJ-AVTOYXFISA-N
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Description

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 is a cyclic octapeptide known for its high selectivity and potency as a mu-opioid receptor antagonist. This compound is structurally related to somatostatin and has been widely used in pharmacological research to study opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 are not well-documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. Techniques such as automated peptide synthesizers and advanced purification methods are employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 can undergo various chemical reactions, including:

    Oxidation: The disulfide bond between cysteine and penicillamine can be oxidized.

    Reduction: The disulfide bond can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Standard peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used in substitution reactions.

Major Products

The major products of these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences .

Scientific Research Applications

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 has numerous applications in scientific research:

Mechanism of Action

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 exerts its effects by binding to mu-opioid receptors, thereby blocking the action of endogenous opioids. This interaction prevents the activation of downstream signaling pathways that mediate pain and reward. The compound’s high selectivity for mu-opioid receptors makes it a valuable tool for studying opioid receptor function and developing new opioid antagonists .

Comparison with Similar Compounds

Similar Compounds

  • D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP)
  • D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP)
  • D-Tetrahydroisoquinoline carboxylic acid (D-Tic)-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 (D-Tic-CTP)
  • D-Tic-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (D-Tic-CTOP)
  • D-Tic-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (D-Tic-CTAP)

Uniqueness

D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 is unique due to its specific amino acid sequence, which confers high selectivity and potency for mu-opioid receptors. Compared to similar compounds, it exhibits distinct pharmacological properties, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C51H69N11O11S2

Molecular Weight

1076.3 g/mol

IUPAC Name

(4S,7R,10S,13S,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C51H69N11O11S2/c1-27(63)40(43(54)66)60-50(73)42-51(3,4)75-74-26-39(59-44(67)34(53)22-29-12-6-5-7-13-29)48(71)57-37(23-30-17-19-32(65)20-18-30)46(69)58-38(24-31-25-55-35-15-9-8-14-33(31)35)47(70)56-36(16-10-11-21-52)45(68)61-41(28(2)64)49(72)62-42/h5-9,12-15,17-20,25,27-28,34,36-42,55,63-65H,10-11,16,21-24,26,52-53H2,1-4H3,(H2,54,66)(H,56,70)(H,57,71)(H,58,69)(H,59,67)(H,60,73)(H,61,68)(H,62,72)/t27-,28-,34-,36+,37+,38+,39+,40+,41-,42+/m1/s1

InChI Key

VSEYLDNPHYTJMJ-AVTOYXFISA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O

Origin of Product

United States

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